molecular formula C18H26N6O B14798894 3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

Cat. No.: B14798894
M. Wt: 342.4 g/mol
InChI Key: MXNIUQSGXKEPKN-UHFFFAOYSA-N
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Description

3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds significant promise in various fields of scientific research.

Preparation Methods

The synthesis of 3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide involves several steps. One common method is the chemoselective reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium, which yields 4-cyano pyrazole. In a basic medium, this reaction yields 5-amino pyrazoles as the major product . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the pyrazole ring system is resistant to oxidizing agents but can be reduced with molecular hydrogen and a metal catalyst to form pyrazoline and pyrazolidine . Common reagents used in these reactions include potassium permanganate for oxidation and molecular hydrogen for reduction. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development. Additionally, it has applications in supramolecular and polymer chemistry, as well as in the food and cosmetic industries as a UV stabilizer and coloring agent .

Comparison with Similar Compounds

When compared to other similar compounds, 3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide stands out due to its unique structure and diverse biological activities. Similar compounds include other aminopyrazoles, such as 5-amino-1-(2,6-dichloro-4-trifluoromethyl) phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole, which has been described as a potent GABA inhibitor . The unique combination of functional groups in this compound allows it to interact with a broader range of biological targets, enhancing its therapeutic potential.

Properties

IUPAC Name

3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-18(2)15-13(16(19)22-21-15)10-24(18)17(25)20-14(11-23(3)4)12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3,(H,20,25)(H3,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNIUQSGXKEPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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